BenchChemオンラインストアへようこそ!

3-(Pyrimidin-2-ylmethylamino)propanamide

Fragment-Based Drug Discovery Rule-of-Three (Ro3) Lead-Likeness

3-(Pyrimidin-2-ylmethylamino)propanamide (PubChem CID 62699166; molecular formula C₈H₁₂N₄O; exact mass 180.10111102 Da) is a low-molecular-weight heterocyclic building block comprising a pyrimidine ring connected via a methylene secondary amine to a terminal propanamide. The molecule exhibits a computed topological polar surface area (TPSA) of 80.9 Ų, an XLogP3 of -1.5, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Cat. No. B7556217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-ylmethylamino)propanamide
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CNCCC(=O)N
InChIInChI=1S/C8H12N4O/c9-7(13)2-5-10-6-8-11-3-1-4-12-8/h1,3-4,10H,2,5-6H2,(H2,9,13)
InChIKeyJGMUKMLNDFCBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrimidin-2-ylmethylamino)propanamide for Fragment-Based Drug Discovery and Heterocyclic Synthesis


3-(Pyrimidin-2-ylmethylamino)propanamide (PubChem CID 62699166; molecular formula C₈H₁₂N₄O; exact mass 180.10111102 Da) is a low-molecular-weight heterocyclic building block comprising a pyrimidine ring connected via a methylene secondary amine to a terminal propanamide [1]. The molecule exhibits a computed topological polar surface area (TPSA) of 80.9 Ų, an XLogP3 of -1.5, two hydrogen bond donors, and four hydrogen bond acceptors [1]. These physicochemical properties situate the compound within the Rule-of-Three (Ro3) fragment space, making it a viable entry for fragment-based lead generation and an early-stage synthetic intermediate in medicinal chemistry programs [2].

Why Generic Scaffold Swapping Undermines 3-(Pyrimidin-2-ylmethylamino)propanamide-Based Lead Development


Unlike simple alkyl amides or unsubstituted heterocycles, the defined 2-aminomethylpyrimidine connectivity in 3-(Pyrimidin-2-ylmethylamino)propanamide establishes a specific molecular recognition motif that is non-interchangeable with regioisomeric or analog-based replacements. The 2-aminopyrimidine substructure is a validated kinase hinge-binding privileged scaffold capable of forming two hydrogen bonds with the conserved backbone amide of the hinge region [1]. Altering the substitution position to the 4- or 5-pyrimidyl isomer, replacing the heterocycle with a phenyl group, or varying the length of the propanamide flexible chain can ablate this recognition geometry, alter hydrogen-bonding topology, and shift lipophilicity beyond the optimal space for CNS lead-likeness [1][2]. Consequently, the biological fingerprint of any lead series derived from this fragment is fundamentally tied to the precise three-dimensional and electronic features of this scaffold, and procurement of a generic pyrimidine amide without identical connectivity introduces structural risk that cannot be computationally predicted or compensated for downstream.

Quantitative Differentiation Evidence for 3-(Pyrimidin-2-ylmethylamino)propanamide Against In-Class Analogs


Fragment-Likeness Compliance: Molecular Weight Benchmarking Against the Rule-of-Three

3-(Pyrimidin-2-ylmethylamino)propanamide fully satisfies all four physicochemical criteria of the Congreve Rule-of-Three (Ro3) for fragment-based drug discovery: molecular weight <300 Da, clogP ≤3, H-bond donors ≤3, and H-bond acceptors ≤3 [1]. The compound has a molecular weight of 180.21 Da, far below the 300 Da upper limit, while many competing pyrimidine building blocks with additional aromatic substituents (e.g., biphenyl-, indole-, or benzimidazole-containing propanamides) exceed 250 Da before further elaboration, reducing their utility as starting fragments for lead optimization [2][3]. Fragment libraries designed under Ro3 criteria demonstrate higher hit rates in biochemical screens compared to larger, more complex screening collections, making Ro3-compliant fragments more efficient starting points for iterative medicinal chemistry [1].

Fragment-Based Drug Discovery Rule-of-Three (Ro3) Lead-Likeness

CNS Drug-Likeness: TPSA Benchmark Against CNS MPO Desirability Thresholds

The topological polar surface area (TPSA) of 3-(Pyrimidin-2-ylmethylamino)propanamide is 80.9 Ų, which falls within the optimal range of 40–90 Ų for CNS multiparameter optimization (MPO) desirability scoring [1][2]. In the CNS MPO algorithm, compounds with TPSA between 40 and 90 Ų receive the maximum desirability score component of 1.0 [3]. By comparison, many analogous heterocyclic amides with extended conjugation (e.g., quinazoline, benzoxazole, or naphthyridine derivatives) exhibit TPSA >120 Ų, which is associated with lower passive membrane permeability and reduced probability of brain exposure [1][3]. The compound's 80.9 Ų TPSA, combined with only two hydrogen bond donors, places it in the favorable quadrant of CNS physiochemical space.

CNS Multiparameter Optimization Blood-Brain Barrier Penetration Physicochemical Desirability

Lipophilic Ligand Efficiency Foundation: XLogP3 and LogP-Driven Selectivity Advantage

With an XLogP3 of -1.5, 3-(Pyrimidin-2-ylmethylamino)propanamide is significantly more hydrophilic than the majority of kinase inhibitor fragments, which typically populate the clogP 1–3 range [1][2]. In medicinal chemistry, lower lipophilicity is correlated with reduced promiscuity across off-targets, decreased hERG liability, and improved metabolic stability [3]. A fragment with XLogP3 -1.5 offers a favorable starting point for lipophilic ligand efficiency (LLE = pIC₅₀ − logP), as any subsequently measured potency is not penalized by high baseline lipophilicity. In contrast, pyrimidine fragments substituted with lipophilic aryl or alkyl groups that drive XLogP3 above 2.0 incur a selectivity penalty due to non-specific hydrophobic interactions [2][3].

Lipophilic Ligand Efficiency (LLE) Hydrophilicity Kinase Selectivity

Kinase Hinge-Binding Geometry: Pyrimidine-2-ylmethylamine Conformational Advantage Over 4- or 5-Substituted Isomers

The 2-aminopyrimidine scaffold is an established kinase hinge-binding privileged motif; the nitrogen at position 1 of the pyrimidine ring acts as a hydrogen bond acceptor to the backbone NH of the hinge residue, while the adjacent NH at the 2-position donates a hydrogen bond to the backbone carbonyl [1][2]. The specific connectivity of 3-(Pyrimidin-2-ylmethylamino)propanamide—a methylene spacer between the pyrimidine-2-position and the secondary amine—preserves this hydrogen bond donor-acceptor topology while extending a flexible chain into the solvent-exposed region or a proximal pocket. In contrast, 4-aminomethylpyrimidine or 5-aminomethylpyrimidine isomers lack the donor-acceptor pair adjacent to the ring nitrogen, fundamentally altering hinge recognition geometry [1][3]. The pyrimidine core has been utilized extensively to construct kinase inhibitors, including eight FDA-approved drugs, validating the scaffold's engineering potential [3].

Kinase Hinge Binding Hydrogen Bond Donor-Acceptor Topology Privileged Scaffold

Optimal Research and Procurement Scenarios for 3-(Pyrimidin-2-ylmethylamino)propanamide Based on Physicochemical Differentiation Evidence


Fragment Library Construction for Kinase-Targeted High-Concentration Screening

This compound's strict Rule-of-Three compliance (MW 180.21 Da, XLogP3 -1.5, HBD 2, HBA 4) and its 2-aminopyrimidine hinge-binding motif make it an ideal constituent of a kinase-focused fragment library intended for high-concentration biochemical screening (>100 μM) [1][2]. Its low molecular weight provides substantial growth vectors for hit expansion, while its hydrophilic character minimizes aggregation-based false positives that plague more lipophilic fragment pools [3]. Procurement for fragment screening campaigns is justified by the scaffold's experimentally validated ability to engage the kinase hinge via a bidentate hydrogen bond motif—a structural feature shared with multiple FDA-approved kinase drugs and confirmed by X-ray crystallography across diverse kinase families [3].

CNS-Penetrant Lead Optimization Starting Scaffold

With a TPSA of 80.9 Ų achieving the maximum CNS MPO desirability score of 1.0 and well within the optimal 40–90 Ų window for passive CNS permeability, this compound serves as a strong starting scaffold for neuroscience-focused drug discovery programs targeting brain-penetrant kinase inhibitors [1][2]. The minimal hydrogen bond donor count (HBD = 2) further avoids the permeability penalty associated with additional donor groups (HBD >2 leads to CNS MPO desirability decline). For programs targeting CNS kinases such as LRRK2, GSK-3β, or CDK5, this fragment provides an optimal physicochemical profile that would need to be actively preserved during optimization—starting with an already-ideal profile is more efficient than rescuing a suboptimal scaffold [2].

Heterocyclic Building Block for Parallel Medicinal Chemistry Library Synthesis

The primary amine of the propanamide tail and the secondary amine adjacent to the pyrimidine ring offer two distinct functionalization handles for library chemistry. The compound can undergo amide bond formation, reductive amination, urea formation, or sulfonamide coupling at either nitrogen [1]. This dual-functionalization capability supports diversity-oriented synthesis strategies where a single building block can be elaborated into multiple distinct chemotypes for SAR exploration. For CROs and medicinal chemistry groups operating parallel synthesis platforms, this compound offers a higher degree of chemical versatility compared to building blocks with only a single reactive handle [2].

Targeted Protein Degradation (PROTAC) Linker Intermediate with Kinase-Targeting Potential

The propanamide tail provides a reactive primary amide group that can be converted into a variety of linker attachments for proteolysis-targeting chimera (PROTAC) design, including carboxylic acid conversion, amine-functionalized PEG linkers, or click chemistry handles [1][2]. Published PROTAC molecules incorporating pyrimidine-containing linker elements have demonstrated the feasibility of this approach for BCR-ABL degradation and ALK-targeted degrader programs [2]. Importantly, the 2-aminopyrimidine core can serve a dual role as both hinge-binding warhead and linker attachment point when functionalized appropriately, an advantage not available to non-heterocyclic linker building blocks [1][2]. The compound's XLogP3 of -1.5 and high TPSA (80.9 Ų) also counteract the tendency of PROTAC molecules to exceed Lipinski's Rule-of-Five boundaries after conjugation with E3 ligase ligands—a critical consideration given that >90% of orally bioavailable degrader candidates require rigorous control of molecular weight and polarity [3].

Quote Request

Request a Quote for 3-(Pyrimidin-2-ylmethylamino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.